

(R,R)-(-)-1,2-Cyclohexanediamine: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: *trans*-1,2-Cyclohexanediamine

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(R,R)-(-)-1,2-Cyclohexanediamine, a chiral diamine, is a cornerstone in modern asymmetric synthesis. Its rigid cyclohexane backbone and strategically positioned amine groups make it an exceptional chiral auxiliary and ligand for a multitude of stereoselective transformations. This technical guide provides an in-depth overview of its core physical properties, experimental protocols for their determination, and its application in asymmetric catalysis.

Core Physical and Chemical Properties

(R,R)-(-)-1,2-Cyclohexanediamine is typically a colorless to pale yellow crystalline solid with a characteristic amine odor.^[1] It is hygroscopic and air-sensitive, necessitating storage under an inert atmosphere.^{[1][2][3]} The compound is soluble in water and polar organic solvents like methanol and ethanol.^{[1][4]}

Below is a summary of its key physical properties compiled from various sources.

Property	Value	Conditions
Molecular Formula	C ₆ H ₁₄ N ₂	
Molecular Weight	114.19 g/mol	
Melting Point	38-45 °C	
Boiling Point	193-208 °C	at 760 mmHg
	78-88 °C	at 13-23 mmHg
Density	0.931-0.98 g/cm ³	at 25 °C
Specific Rotation ([α] ²⁰ /D)	-24.5° to -26°	c = 5 in 1 M HCl

Note: The reported values may exhibit slight variations between different suppliers and batches.

Experimental Protocols

Determination of Specific Rotation

The specific rotation is a fundamental physical property for characterizing chiral compounds. It is determined by measuring the rotation of plane-polarized light as it passes through a solution of the substance.

Instrumentation:

- Polarimeter
- Sodium D-line lamp (589 nm)
- Polarimeter cell (typically 1 dm)
- Volumetric flask
- Analytical balance

Procedure:

- Solution Preparation: Accurately weigh a sample of (R,R)-(-)-1,2-Cyclohexanediamine and dissolve it in a suitable solvent (e.g., 1 M HCl) in a volumetric flask to a known concentration (e.g., 5 g/100 mL).[2][5][6][7]
- Blank Measurement: Fill the polarimeter cell with the pure solvent and place it in the polarimeter. Zero the instrument.
- Sample Measurement: Rinse and fill the polarimeter cell with the prepared sample solution, ensuring no air bubbles are present. Place the cell in the polarimeter and record the observed optical rotation (α).[8]
- Calculation: The specific rotation ($[\alpha]$) is calculated using the following formula:[8][9]

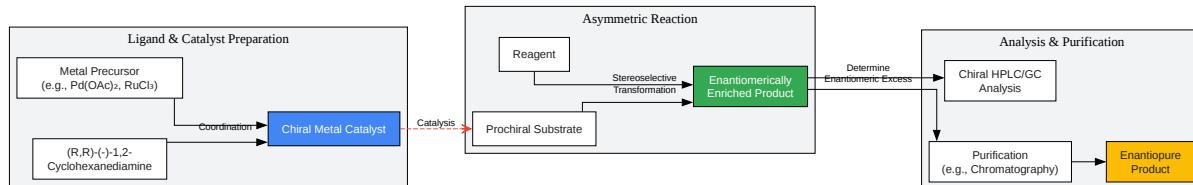
$$[\alpha] = \alpha / (l * c)$$

where:

- α is the observed rotation in degrees.
- l is the path length of the polarimeter cell in decimeters (dm).
- c is the concentration of the solution in g/mL.[8]

Application in Asymmetric Catalysis: A Workflow Overview

(R,R)-(-)-1,2-Cyclohexanediamine is most frequently employed as a chiral ligand in transition metal-catalyzed asymmetric reactions. The diamine coordinates to a metal center, creating a chiral environment that directs the stereochemical outcome of the reaction.



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Caption: Workflow for Asymmetric Catalysis using a Chiral Ligand.

Spectroscopic Data

While detailed spectra are beyond the scope of this guide, typical spectroscopic data for (R,R)-(-)-1,2-Cyclohexanediamine would include:

- ^1H NMR: Resonances corresponding to the protons on the cyclohexane ring and the amine groups.
- ^{13}C NMR: Signals for the carbon atoms of the cyclohexane backbone.
- FT-IR: Characteristic peaks for N-H and C-H stretching and bending vibrations.
- Mass Spectrometry: A molecular ion peak corresponding to its molecular weight.

This information is crucial for confirming the identity and purity of the compound in research and development settings.

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